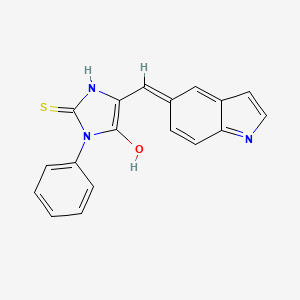

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

The compound (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative featuring a 1H-indol-5-ylmethylene group at the 5-position, a phenyl group at the 3-position, and a thiol (-SH) group at the 2-position. Its stereochemistry (5E) is critical for molecular conformation and activity .

Properties

Molecular Formula |

C18H13N3OS |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |

InChI |

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+ |

InChI Key |

VXOVGMPQOGHCGS-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=NC=CC4=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4H-Imidazol-4-one Core with Mercapto Group

One efficient approach to preparing the imidazolone-2-thione (mercapto) moiety involves the reaction of phenyl-substituted diamines or amino acid derivatives with carbon disulfide or elemental sulfur under controlled conditions to form the imidazole-2-thione ring.

- For example, reaction of phenyl-substituted amino acids or their derivatives with elemental sulfur and formaldehyde derivatives can yield the 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one scaffold.

- Triethylamine is often used to activate amino groups before cyclization.

- Reaction temperatures are generally maintained around 70 °C for 1-2 hours to ensure complete ring closure and sulfur incorporation.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Reaction of phenyl-substituted amine (0.001 mol) with elemental sulfur (stoichiometric) and formaldehyde derivatives in ethanol, triethylamine added to activate amino groups, 70 °C, 2 h | Formation of 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one intermediate |

| 2 | Addition of 1H-indole-5-carbaldehyde (0.001 mol) to the above intermediate in ethanol, reflux for several hours | Condensation to form (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |

| 3 | Filtration and recrystallization from ethanol | Purification of final compound with E-configuration confirmed by spectroscopic methods |

Analytical Data Supporting Synthesis

- Infrared Spectroscopy (IR): Characteristic absorption bands include NH stretching (~3387 cm⁻¹), C=O stretching (~1722 cm⁻¹), and C=S stretching indicative of mercapto group.

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows singlets corresponding to methylene and aromatic protons, including the indole NH proton exchangeable with D2O. ^13C NMR confirms the presence of carbonyl and thiocarbonyl carbons.

- Elemental Analysis: Carbon, hydrogen, and nitrogen contents closely match calculated values for the molecular formula C18H13N3OS (molecular weight 319.4 g/mol).

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C18H13N3OS |

| Molecular Weight | 319.4 g/mol |

| Starting Materials | Phenyl-substituted amine, elemental sulfur, 1H-indole-5-carbaldehyde |

| Solvents | Ethanol, sometimes with triethylamine |

| Temperature | 70 °C for ring formation; reflux for condensation |

| Reaction Time | 2 h for ring formation; several hours for condensation |

| Purification | Filtration, recrystallization from ethanol |

| Characterization | IR, ^1H and ^13C NMR, elemental analysis |

Research Findings and Notes

- The synthetic route is efficient and yields the target compound with high purity suitable for biological testing.

- The E-configuration of the exocyclic double bond is favored under the reaction conditions.

- The compound’s mercapto group at the 2-position of the imidazolone ring is crucial for its biological activity and can be introduced via elemental sulfur trapping of the imidazol-2-ylidene intermediate.

- The indole substituent contributes to potential pharmacological properties, consistent with known bioactivities of indole-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced to modify the indole or imidazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by disrupting cell cycle progression and triggering apoptosis pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its thione group is believed to contribute to its effectiveness against bacteria and fungi.

- Case Study : In vitro tests revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Example : It has shown inhibitory effects on certain kinases involved in cancer cell signaling pathways, indicating its potential as a lead compound for drug development targeting these enzymes .

Proteomics Research

Due to its unique structure, this compound is utilized in proteomics for labeling and studying protein interactions.

- Application : Researchers have employed this compound in mass spectrometry-based proteomics to investigate protein modifications and interactions within cellular systems .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Indole-Based Imidazolone Derivatives

Compounds sharing the indole core but differing in substituents include:

- 2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one: Substitution at the indole 3-position with bromine increases molecular weight (MW: ~370 g/mol) and may enhance lipophilicity.

- 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one: Fluorine substitution improves metabolic stability and bioavailability. The imino group and dimethylation alter hydrogen-bonding capacity compared to the parent compound .

Key Differences :

*Estimated based on structural analogs.

Benzylidene-Substituted Imidazolones

Physicochemical Impact :

Heterocyclic and Functional Group Variations

- 5-(1,3-Benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-imidazol-4-one: The morpholino group improves aqueous solubility, while the benzodioxole ring may enhance CNS penetration.

Biological Activity

(5E)-5-(1H-Indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as a derivative of indole and imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines the indole moiety with a mercapto group and an imidazole ring. The molecular formula is with a molecular weight of 319.39 g/mol .

The compound's structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation. Its CAS number is 1142201-53-3, and it is classified as an irritant .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole-imidazole derivatives. Specifically, compounds similar to this compound have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Key Findings:

- Antibacterial Activity : A study demonstrated that certain indole-imidazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antibacterial activity .

- Antifungal Activity : The same derivatives displayed potent antifungal effects against Cryptococcus neoformans, with MIC values also around 0.25 µg/mL .

Cytotoxicity and Selectivity

The safety profile of this compound is crucial for its development as a therapeutic agent. Studies suggest that some derivatives lack cytotoxicity and hemolytic properties, making them selective hits for further investigation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Indole moiety | Essential for antibacterial activity |

| Mercapto group | Enhances interaction with biological targets |

| Imidazole ring | Contributes to antifungal properties |

Case Studies

- Study on Indole-Derivatives : A recent investigation into various indole derivatives found that modifications at specific positions significantly influenced their antibacterial potency against MRSA .

- Evaluation of Antifungal Properties : Another study focused on the antifungal activity of similar compounds, confirming their effectiveness against C. neoformans without significant toxicity .

Q & A

Basic: What are the common synthetic routes for (5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

Methodological Answer:

Synthesis typically involves condensation reactions between thioamide precursors and aldehyde-containing indole derivatives. For example:

- Acid-catalyzed reflux : describes refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate, yielding crystalline products after recrystallization (DMF/acetic acid) .

- Base-promoted synthesis : highlights a transition-metal-free approach using amidines and ketones under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 92% .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity (e.g., PEG-400/DMF in for click chemistry) .

- Catalyst tuning : CuI catalysis () or chiral bases (inferred from ) can enforce stereoselectivity .

- Stoichiometric control : Adjusting molar ratios of aldehydes to thioamide precursors minimizes byproducts ( ) .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Critical for verifying vinylidene protons (δ 6.95–8.01 ppm) and aromatic substituents ( ) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 277.78 in ) .

- TLC/HPLC : Purity assessment using toluene/ethyl acetate systems () or HPLC (≥98% purity thresholds, ) .

Advanced: How can tautomerism-induced NMR signal splitting be resolved?

Methodological Answer:

- Variable-temperature NMR (VT-NMR) : Stabilizes specific tautomers (e.g., keto vs. enol forms) .

- X-ray crystallography : Provides definitive structural confirmation (supplementary data in ) .

- Deuterated solvents : DMSO-d₆ or CDCl₃ with controlled pH suppresses equilibrium shifts .

Basic: What biological activities are reported for analogous imidazolone derivatives?

Methodological Answer:

- Kinase inhibition : Cyclin-dependent kinase (CDK) and dual-specificity kinase inhibition ( ) .

- Antimicrobial properties : Derivatives in showed activity against Gram-positive bacteria .

- Neuroprotection : Indole-based analogs in exhibited antioxidant effects .

Advanced: What computational methods predict binding affinity with kinase targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock model interactions with CDK active sites (homology models from ) .

- MD simulations : AMBER/GROMACS assess stability of ligand-protein complexes over time .

- QSAR studies : LogP and H-bonding descriptors refine activity predictions ( ’s SAR analysis) .

Basic: How is the E-configuration of the exocyclic double bond enforced?

Methodological Answer:

- Steric hindrance : Bulky substituents on the indole or phenyl groups favor the E-isomer ( ) .

- Photochemical control : UV irradiation can shift equilibrium toward the thermodynamically stable E-form .

Advanced: What strategies mitigate diastereomer formation during synthesis?

Methodological Answer:

- Chiral auxiliaries : Temporarily introduce stereochemical control, later removed (e.g., ’s ester groups) .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .

Basic: What are the stability profiles under storage conditions?

Methodological Answer:

- Storage recommendations : -20°C under argon, desiccated, and protected from light ( ) .

- Decomposition indicators : Discoloration or precipitate formation signals degradation ( ) .

Advanced: How can in vitro assays differentiate autophagy induction from kinase inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.